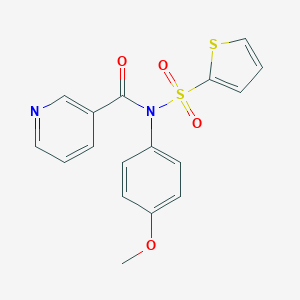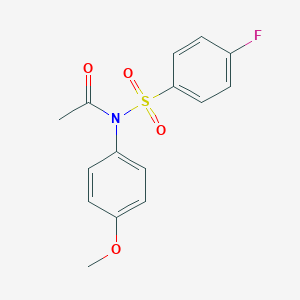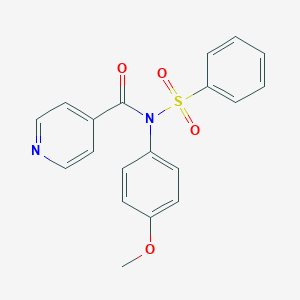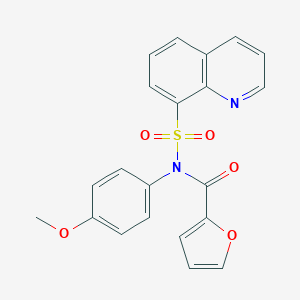
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide, also known as KMUP-1, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative of 8-quinoline and has been found to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide is not fully understood. However, it has been proposed that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been found to improve glucose uptake and insulin sensitivity in diabetic animals. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide. One direction is to further explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective properties and its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide as a chemotherapeutic agent for cancer treatment should be further explored. Finally, the development of more soluble analogs of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide could improve its potential as a therapeutic agent.
Synthesemethoden
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide can be synthesized by reacting 3-acetyl-2-methyl-1-benzofuran-5-amine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide as a white solid with a melting point of 275-277°C.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has also been found to have a protective effect on the cardiovascular system and to improve cognitive function.
Eigenschaften
Molekularformel |
C20H16N2O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)19-13(2)26-17-9-8-15(11-16(17)19)22-27(24,25)18-7-3-5-14-6-4-10-21-20(14)18/h3-11,22H,1-2H3 |
InChI-Schlüssel |
RKADSYDXZOXMTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)








![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
